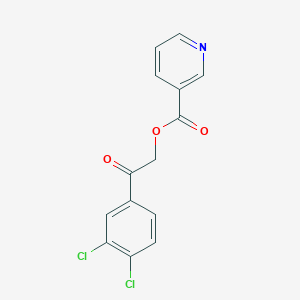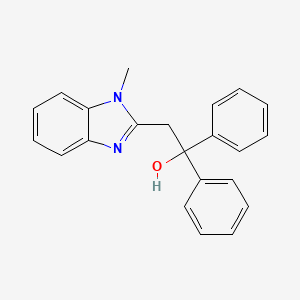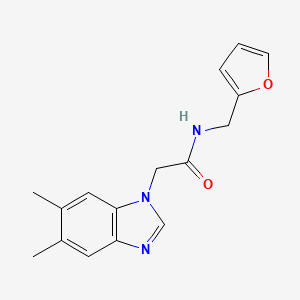
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anticancer agent. DMXAA was first synthesized in the 1980s, and since then, has been the subject of numerous scientific studies.
Mechanism of Action
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help regulate the immune response. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide specifically targets a protein called STING, which is involved in the immune response to viral infections. By activating STING, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide triggers the production of cytokines, which in turn activate immune cells to attack cancer cells.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including interferon-alpha, interleukin-6, and tumor necrosis factor-alpha. It has also been shown to increase the number and activity of immune cells, including natural killer cells and T cells. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One advantage of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide is that it has been shown to be effective against a wide range of cancer types. It has also been shown to enhance the effectiveness of radiation therapy and chemotherapy. However, there are also some limitations to using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide in lab experiments. For example, it can be difficult to obtain pure samples of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide, which can affect the reproducibility of experiments. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to have some toxicity in animal studies, which may limit its use in human clinical trials.
Future Directions
There are several future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide. One area of research is to better understand the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide, including how it activates the immune system and how it targets cancer cells. Another area of research is to identify biomarkers that can predict which patients will respond to N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide treatment. Finally, there is a need for further studies to evaluate the safety and effectiveness of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide in humans, particularly in combination with other cancer treatments.
Synthesis Methods
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 2-aminothiazole with chloroacetyl chloride, followed by the reaction of the resulting intermediate with 4-methylphenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has been studied for its potential as an anticancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has also been studied for its potential to enhance the effectiveness of radiation therapy and chemotherapy.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-4-6-12(7-5-9)18-8-13(17)16-14-15-10(2)11(3)19-14/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWKSQKDNXVVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)

![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)




